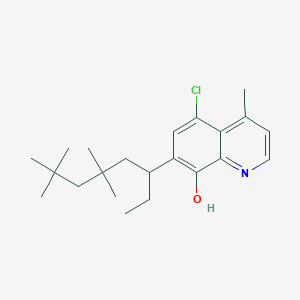

5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

Description

Properties

CAS No. |

60877-75-0 |

|---|---|

Molecular Formula |

C22H32ClNO |

Molecular Weight |

361.9 g/mol |

IUPAC Name |

5-chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |

InChI |

InChI=1S/C22H32ClNO/c1-8-15(12-22(6,7)13-21(3,4)5)16-11-17(23)18-14(2)9-10-24-19(18)20(16)25/h9-11,15,25H,8,12-13H2,1-7H3 |

InChI Key |

VUACDLVFLMLEQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)(C)CC(C)(C)C)C1=C(C2=NC=CC(=C2C(=C1)Cl)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Stepwise Preparation Details

Synthesis of the Quinolin-8-ol Core

- The quinolin-8-ol nucleus is commonly prepared by cyclization of substituted anilines with β-ketoesters or β-diketones under acidic or basic conditions.

- For this compound, 4-methyl substitution is introduced on the aniline precursor.

- The 5-chloro substituent can be introduced either by using 5-chloroaniline or by selective chlorination post-cyclization.

Introduction of the 7-(5,5,7,7-tetramethyloctan-3-yl) Side Chain

- The bulky alkyl side chain is introduced at the 7-position via nucleophilic substitution or metal-catalyzed cross-coupling.

- A common approach is the use of a halogenated quinolin-8-ol intermediate (e.g., 7-bromo or 7-chloro derivative) which undergoes a coupling reaction with the corresponding alkyl organometallic reagent (e.g., Grignard or organolithium reagent derived from 5,5,7,7-tetramethyloctan-3-yl halide).

- Alternatively, Friedel-Crafts alkylation under controlled conditions can be employed, but this is less selective due to the steric hindrance of the bulky side chain.

Purification and Characterization

- The final product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinolin-8-ol core synthesis | 4-methylaniline + β-ketoester, acid catalyst, reflux | 70-85 | Cyclization under acidic conditions |

| Chlorination at 5-position | N-chlorosuccinimide, solvent (e.g., CH2Cl2), 0-5°C | 80-90 | Selective chlorination |

| Side chain introduction | 7-bromoquinolin-8-ol + alkyl Grignard reagent, THF, 0°C to RT | 60-75 | Cross-coupling with bulky alkyl group |

| Purification | Recrystallization or chromatography | 90-95 | High purity product |

Research Findings and Optimization Notes

- Selectivity: The bulky 5,5,7,7-tetramethyloctan-3-yl group requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity at the 7-position.

- Yield Optimization: Use of metal-catalyzed cross-coupling (e.g., palladium-catalyzed Suzuki or Negishi coupling) has been reported to improve yields and selectivity compared to classical Friedel-Crafts alkylation.

- Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for coupling steps to stabilize organometallic intermediates.

- Temperature Control: Low temperatures during chlorination and coupling steps minimize side reactions and decomposition.

- Purity: Final purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields analytically pure compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline ring to a tetrahydroquinoline.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that quinoline derivatives can possess significant antibacterial and antifungal activities.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Pharmaceuticals

The unique properties of this compound make it a candidate for various pharmaceutical applications:

- Antimicrobial Agents : Due to its antibacterial and antifungal properties, it can be developed into new antibiotics.

- Cancer Therapy : Its cytotoxic effects can be harnessed to create novel anticancer drugs.

- Enzyme Inhibitors : Potential use in designing inhibitors for enzymes linked to metabolic diseases.

Materials Science

The compound's hydrophobic nature and structural characteristics may also lead to applications in materials science:

- Coatings : Its lipophilicity could be beneficial in formulating protective coatings that resist water and chemicals.

- Polymer Additives : It may serve as an additive to enhance the properties of polymers used in various applications.

Case Studies

Several studies have documented the efficacy and potential applications of quinoline derivatives:

- Study on Antimicrobial Activity : A research study published in a peer-reviewed journal demonstrated that a related quinoline derivative exhibited significant antibacterial activity against Gram-positive bacteria.

- Cytotoxic Effects on Cancer Cells : Another study indicated that modifications to the quinoline structure led to enhanced cytotoxicity against breast cancer cell lines.

- Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit target enzymes involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, potentially disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Substituent Effects on Structure and Function

The quinolin-8-ol scaffold is highly tunable, with substituents dictating physicochemical and biological properties. Key analogs and their substituent effects are compared below:

Analysis :

- Halogen vs. Alkyl Substituents: The target’s 5-Cl group mirrors clioquinol, enabling redox-metal chelation (e.g., Fe³⁺, Cu²⁺). However, its 7-position alkyl chain replaces clioquinol’s iodine, likely reducing polarizability and metal-binding kinetics but improving lipid membrane interaction .

- Styryl vs. Alkyl Groups: Compared to STQ-Cl/NO₂, the target’s bulky alkyl group may hinder π-π stacking interactions critical for styryl-based anti-cancer activity. However, its hydrophobicity could enhance cellular uptake in solid tumors .

Physicochemical Properties

- Solubility: The target’s alkyl chain likely reduces water solubility compared to 5-methylquinolin-8-ol (Log S = -2.5) .

- Lipophilicity: Predicted Log P > 5 (based on alkyl chain length), suggesting superior BBB penetration vs.

- Synthetic Complexity : The multi-step synthesis of bulky alkyl groups (e.g., via Friedel-Crafts alkylation) may lower synthetic accessibility compared to styryl or halogenated analogs .

Inhibitory and Therapeutic Potential

- BoNT/A Inhibition: Quinolin-8-ol derivatives require specific substituents for activity ().

- Anti-Cancer Activity: STQ-Cl/NO₂’s styryl groups enable intercalation and metal-dependent cytotoxicity. The target’s alkyl chain may instead act via lipid membrane disruption or hydrophobic protein binding .

Biological Activity

5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a complex organic compound characterized by a quinoline core with specific substitutions that influence its biological properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.92 g/mol. The compound features a chlorine atom at the 5-position and a bulky alkyl side chain that enhances its hydrophobicity, influencing its solubility and interaction with biological targets.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar quinoline derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies suggest potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

- Antioxidant Effects : The compound may possess antioxidant properties that help mitigate oxidative stress in biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.

- DNA Intercalation : The planar structure of the quinoline ring allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties |

| 6-Chloroquinoline | Chlorine at position 6 | Exhibits antibacterial activity |

| 4-Methylquinoline | Methyl substitution at position 4 | Used in dye synthesis |

The unique alkyl side chain and chlorination pattern of this compound enhance its lipophilicity and potential biological efficacy compared to these related compounds.

Case Studies

Recent studies have highlighted the biological activity of similar quinoline derivatives:

- Study on Antimicrobial Effects : A study demonstrated that quinoline derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structural modifications similar to those in this compound enhanced this activity.

- Cancer Cell Line Testing : In vitro tests showed that compounds with similar structures induced apoptosis in cancer cell lines through mitochondrial pathways.

Q & A

Q. What are the key considerations for synthesizing 5-chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis Steps :

- Start with a quinolin-8-ol backbone (e.g., 5-chloro-8-hydroxyquinoline) and introduce substituents via alkylation or Friedel-Crafts reactions using branched alkanes like 5,5,7,7-tetramethyloctan-3-yl groups.

- Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., formaldehyde) to facilitate nucleophilic substitution or Mannich reactions .

- Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol-water mixtures) .

- Optimization Variables :

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- Spectroscopy : Use - and -NMR to confirm substitution patterns and regioselectivity (e.g., methyl and chloro group positions) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H] peak for CHClNO).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., critical points analysis for quinoline derivatives) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound’s conformational stability?

Methodological Answer:

- Approach :

- Perform DFT or HF calculations to model ground-state geometries and compare with experimental data (e.g., bond angles from X-ray vs. theoretical predictions) .

- Analyze solvent effects using COSMO-RS to explain discrepancies in NMR shifts between polar and nonpolar media .

- Validate computational models against experimental IR/Raman spectra for vibrational mode consistency .

- Case Study : For 5-EMQO (a related derivative), DFT calculations resolved discrepancies between observed and predicted -NMR shifts by accounting for solvation effects .

Q. What strategies address the compound’s instability under acidic or oxidative conditions during biological assays?

Methodological Answer:

- Stabilization Techniques :

- pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis of the quinolin-8-ol hydroxyl group .

- Antioxidant Additives : Include ascorbic acid (1–5 mM) to mitigate oxidation of the tetramethyloctan-3-yl side chain .

- Encapsulation : Formulate in liposomes or cyclodextrins to protect reactive sites .

- Validation : Monitor degradation via LC-MS over 24–72 hours under assay conditions .

Q. How can researchers reconcile conflicting bioactivity data across different cell lines?

Methodological Answer:

- Experimental Design :

- Dose-Response Curves : Use a standardized range (e.g., 0.1–100 µM) to account for cell line-specific IC variability .

- Control for Metabolism : Include cytochrome P450 inhibitors (e.g., ketoconazole) to assess if metabolic activation alters efficacy .

- Multi-Omics Profiling : Combine transcriptomics and proteomics to identify cell line-specific target pathways (e.g., apoptosis vs. angiogenesis) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

Methodological Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (acute oral toxicity, Category 3) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields across batches?

Methodological Answer:

- Standardization Steps :

- Precision in Stoichiometry : Use calibrated syringes/pipettes for volatile reagents (e.g., formaldehyde) .

- Reagent Purity : Ensure solvents are anhydrous (e.g., DMF stored over molecular sieves) .

- Documentation : Record detailed reaction parameters (e.g., stirring speed, cooling rates) to identify batch-specific variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.